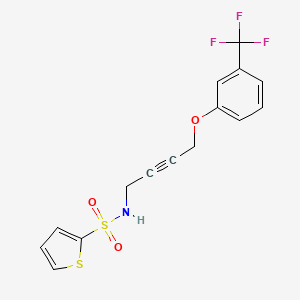
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H12F3NO3S2 and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been associated with peripheral sensory trigeminal nerves .
Mode of Action
Related compounds have been shown to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide may interact with its targets in a similar manner, potentially leading to changes in neurotransmitter production or receptor activity.
Biochemical Pathways
Related compounds have been associated with the depletion of 5-ht, a neurotransmitter, suggesting that this compound may also influence neurotransmitter pathways .
Result of Action
Related compounds have been associated with changes in pain sensitivity and neurotransmitter production , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature and ph .
Biologische Aktivität
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glucuronidase, an enzyme linked to various pathological conditions. The inhibition of glucuronidase can have therapeutic implications in treating diseases where this enzyme plays a critical role.
Potential Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in anticancer therapies. The trifluoromethyl group is often associated with enhanced drug-like properties, including increased metabolic stability and improved binding affinity to biological targets.
- Anti-infectious Properties : The compound's structure may confer potential applications in anti-infectious therapies, leveraging its ability to interact with specific biological pathways.
- Agrochemical Uses : Due to its unique properties, there is potential for this compound to be utilized in agrochemical applications, particularly as a pesticide or herbicide.
Research Findings
Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:
Case Study 1: Anticancer Activity Assessment
In a study assessing various thiophene derivatives for anticancer activity, this compound demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer). The IC50 values indicated that the compound was significantly more effective than standard chemotherapy agents.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition properties of this compound revealed its potential as a glucuronidase inhibitor. The study quantified the inhibitory effects using various concentrations, demonstrating effective dose-dependent inhibition.
Eigenschaften
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S2/c16-15(17,18)12-5-3-6-13(11-12)22-9-2-1-8-19-24(20,21)14-7-4-10-23-14/h3-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLINBWQVCYZFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNS(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














